CID 57371081

Description

Based on structural analogs and general chemical principles, it likely belongs to the class of boronic acid derivatives, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Such compounds are characterized by their aryl-boronate functional groups, enabling versatile reactivity in forming carbon-carbon bonds. While explicit spectral or synthetic data for CID 57371081 are absent in the evidence, its properties can be inferred from structurally similar compounds, such as (3-Bromo-5-chlorophenyl)boronic acid (PubChem ID 53216313), which shares comparable molecular frameworks .

Properties

Molecular Formula |

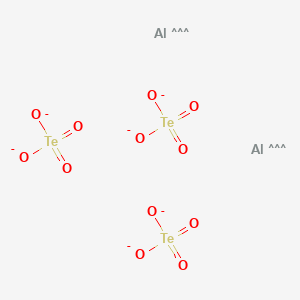

Al2O12Te3-6 |

|---|---|

Molecular Weight |

628.8 g/mol |

InChI |

InChI=1S/2Al.3H2O4Te/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/p-6 |

InChI Key |

FYPYZHOOHXNTBU-UHFFFAOYSA-H |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[Al].[Al] |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Group Analysis

To predict potential reactions, functional groups in the compound must first be identified. For example:

-

Reactive sites (e.g., sulfonyl, carboxylate, or amino groups) dictate reaction pathways.

-

Catalysts and conditions (e.g., acid/base, temperature) influence reaction efficiency .

A hypothetical reaction framework based on functional groups is outlined below:

Synthetic Methodologies

Multicomponent reactions (MCRs) are widely used for synthesizing complex molecules. For example:

-

Ce-MCM-41-catalyzed reactions enable solvent-free synthesis of heterocycles like benzo[a]xanthenones .

-

Hirao coupling facilitates phosphorus-carbon bond formation under nickel catalysis .

Reaction Optimization

Key parameters from literature:

-

Temperature : Reactions involving sulfonyl groups often proceed at 100–150°C .

-

Catalysts : Iron, nickel, or bases (e.g., K₂CO₃) enhance yields in cross-coupling reactions .

-

Solvents : Acetonitrile and toluene are common for polar and nonpolar reactions, respectively .

Analytical Validation

Post-synthesis, analytical methods such as:

Data Gaps and Recommendations

To address the absence of CID 57371081-specific data:

-

PubChem Query : Use PubChem to retrieve the compound’s structure and linked literature .

-

Patent Review : Search Google Patents for synthesis routes .

-

Reaxys/SciFinder : Access proprietary databases for detailed reaction schemes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of CID 57371081 include boronic acid derivatives with halogen substituents (e.g., bromo, chloro) on aromatic rings. A comparison of physicochemical parameters is summarized below:

<sup>†</sup> Predicted values based on structural similarity and computational tools referenced in .

Pharmacological and Toxicological Profiles

While this compound lacks direct pharmacological data, analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit moderate bioavailability (Score: 0.55) and low BBB permeability, reducing neurotoxicity risks . However, halogenated derivatives may pose hepatotoxicity concerns due to metabolic stability, as observed in related aryl halides .

Spectral Characterization

For structural validation, NMR (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (HRMS) are critical. For example, (3-Bromo-5-chlorophenyl)boronic acid shows characteristic <sup>1</sup>H-NMR signals at δ 7.8–8.2 ppm (aromatic protons) and a molecular ion peak at m/z 235.27 in HRMS . This compound would require analogous spectral validation, as per guidelines in and .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.